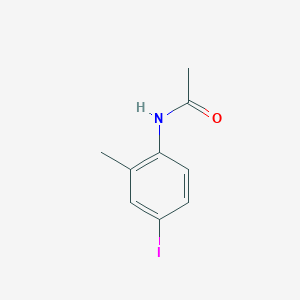

N-(4-iodo-2-methylphenyl)acetamide

Descripción general

Descripción

N-(4-iodo-2-methylphenyl)acetamide is an organic compound with the molecular formula C9H10INO and a molecular weight of 275.091 g/mol . It is characterized by the presence of an iodine atom attached to a phenyl ring, which is further substituted with a methyl group and an acetamide group. This compound is often used in early discovery research due to its unique chemical properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-iodo-2-methylphenyl)acetamide typically involves the iodination of 2-methylacetanilide. The reaction is carried out under controlled conditions to ensure the selective introduction of the iodine atom at the para position relative to the acetamide group. Common reagents used in this process include iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve high yields and purity on an industrial scale .

Análisis De Reacciones Químicas

Types of Reactions

N-(4-iodo-2-methylphenyl)acetamide can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace the iodine atom.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield N-(4-azido-2-methylphenyl)acetamide, while oxidation with potassium permanganate could produce N-(4-iodo-2-methylphenyl)acetic acid .

Aplicaciones Científicas De Investigación

Organic Synthesis

N-(4-Iodo-2-methylphenyl)acetamide serves as a valuable building block in organic synthesis. Its iodine atom allows for nucleophilic substitution reactions, making it a precursor for synthesizing more complex molecules. This property is particularly useful in the development of pharmaceuticals and agrochemicals .

Research indicates that this compound exhibits potential biological activities, particularly in antimicrobial and anticancer domains. The presence of the iodine atom enhances its binding affinity to biological targets through halogen bonding, while the acetamide group can facilitate hydrogen bonding interactions with proteins or enzymes, modulating various biochemical pathways .

Case Study: Anticancer Properties

A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of this compound derivatives. The results demonstrated that modifications to the compound's structure could enhance its efficacy against specific cancer cell lines, suggesting a pathway for developing new anticancer agents .

Pharmaceutical Development

The compound is being explored as a pharmaceutical intermediate in drug development. Its unique structural features make it a candidate for creating novel therapeutic agents that target specific diseases. For instance, derivatives of this compound are being studied for their potential use in treating infections resistant to conventional antibiotics .

Mecanismo De Acción

The mechanism of action of N-(4-iodo-2-methylphenyl)acetamide involves its interaction with specific molecular targets. The iodine atom in the compound can participate in halogen bonding, which can influence the binding affinity and specificity of the compound towards its targets. Additionally, the acetamide group can form hydrogen bonds, further stabilizing the interaction with biological molecules .

Comparación Con Compuestos Similares

Similar Compounds

N-(2-iodo-4-methylphenyl)acetamide: Similar structure but with the iodine atom at the ortho position.

N-(4-bromo-2-methylphenyl)acetamide: Similar structure but with a bromine atom instead of iodine.

N-(4-chloro-2-methylphenyl)acetamide: Similar structure but with a chlorine atom instead of iodine.

Uniqueness

N-(4-iodo-2-methylphenyl)acetamide is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as higher molecular weight and different reactivity compared to its bromine and chlorine analogs. The iodine atom also enhances the compound’s ability to participate in halogen bonding, making it a valuable tool in various chemical and biological studies .

Actividad Biológica

N-(4-iodo-2-methylphenyl)acetamide is a compound that has garnered attention in medicinal chemistry for its potential biological activities, particularly its anti-inflammatory and anticancer properties. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound has the molecular formula C10H10INO. The presence of the iodine atom in its structure is significant as it influences the compound's reactivity and biological interactions. The halogen substitution can enhance binding interactions with biological targets, potentially increasing the efficacy of the compound in therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C10H10INO |

| Molecular Weight | 293.1 g/mol |

| IUPAC Name | This compound |

| Potential Activities | Anti-inflammatory, Anticancer |

Anti-inflammatory Activity

Research indicates that this compound may possess anti-inflammatory properties. The compound's ability to modulate inflammatory pathways suggests its potential as a therapeutic agent for conditions characterized by excessive inflammation. Specifically, compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and enzymes, which are pivotal in inflammatory responses .

Anticancer Properties

The anticancer potential of this compound has been highlighted in various studies. Its mechanism of action appears to involve the inhibition of specific enzymes, such as topoisomerases, which play critical roles in DNA replication and repair. Inhibition of these enzymes can lead to cancer cell death, particularly in breast cancer cell lines like MCF-7 and MDA-MB-231 .

A study assessing the cytotoxicity of related compounds found that those with similar structural features exhibited significant reductions in cell viability across different cancer cell lines. For instance, compounds analogous to this compound demonstrated IC50 values indicating potent anticancer activity .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression, such as topoisomerases I and II. This inhibition disrupts DNA replication in cancer cells, leading to apoptosis .

- Receptor Modulation : It is hypothesized that this compound interacts with specific receptors involved in inflammatory pathways, modulating their activity and reducing inflammation .

Case Studies

- MCF-7 Breast Cancer Cells : In vitro studies demonstrated that this compound analogs were effective at inducing apoptosis in MCF-7 cells through topoisomerase inhibition. The most active compounds showed IC50 values significantly lower than standard chemotherapeutics .

- Inflammatory Models : Experimental models assessing the anti-inflammatory effects of similar compounds revealed a decrease in inflammatory markers when treated with halogenated acetamides, suggesting a promising therapeutic role for this compound .

Propiedades

IUPAC Name |

N-(4-iodo-2-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10INO/c1-6-5-8(10)3-4-9(6)11-7(2)12/h3-5H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUBRQYZOLALJTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)I)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10350164 | |

| Record name | N-(4-iodo-2-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117324-09-1 | |

| Record name | N-(4-iodo-2-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.